3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-11-7-12(16)9-13(8-11)22(19,20)17-4-1-14(18)10-2-5-21-6-3-10/h7-10,14,17-18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWHTSPNHGQBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Difluorobenzenesulfonyl Chloride
The synthesis begins with the generation of 3,5-difluorobenzenesulfonyl chloride, a critical intermediate. A validated method involves the chlorosulfonation of 1,3,5-trifluorobenzene using chlorosulfonic acid at 0–5°C, followed by selective hydrolysis to yield the monosulfonyl chloride derivative. Alternatively, 3,5-difluorobromobenzene undergoes lithiation at -70°C with n-butyllithium in tetrahydrofuran (THF), followed by quenching with sulfur dioxide gas and subsequent treatment with chlorine gas to afford the sulfonyl chloride in 78–85% yield.
Alternative Route via Boronic Acid Intermediates
Recent advancements employ 3,5-difluorophenylboronic acid as a precursor. Oxidation with iodine and hydrogen peroxide in aqueous THF selectively converts the boronic acid to the sulfonic acid, which is then treated with thionyl chloride to yield the sulfonyl chloride. This method avoids extreme temperatures and improves scalability, with reported yields of 82–89%.
Synthesis of the 3-Hydroxy-3-(Tetrahydropyran-4-yl)Propyl Side Chain
Grignard Addition to Tetrahydropyran-4-Carbaldehyde
The side chain is constructed via a two-step sequence. First, tetrahydropyran-4-carbaldehyde undergoes a Grignard reaction with vinylmagnesium bromide in diethyl ether to form 3-(tetrahydropyran-4-yl)propenal. Subsequent hydroboration-oxidation with borane-THF and hydrogen peroxide yields 3-hydroxy-3-(tetrahydropyran-4-yl)propan-1-ol.
Conversion to Primary Amine
The alcohol intermediate is converted to the corresponding amine via a Gabriel synthesis. Treatment with phthalimide potassium in dimethylformamide (DMF) at 120°C produces the phthalimide-protected amine, which is cleaved with hydrazine hydrate in ethanol to yield 3-hydroxy-3-(tetrahydropyran-4-yl)propan-1-amine in 67–73% overall yield.
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Bond Formation
The final coupling step involves reacting 3,5-difluorobenzenesulfonyl chloride with 3-hydroxy-3-(tetrahydropyran-4-yl)propan-1-amine. Optimal conditions use dichloromethane (DCM) as the solvent and triethylamine (2.5 equiv) as the base at 0°C, achieving 88–92% conversion within 2 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, with in situ HCl scavenging by triethylamine.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to remove unreacted sulfonyl chloride and amine. Final characterization includes:
- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.2 Hz, 2H, aromatic), 7.45 (t, J = 8.0 Hz, 1H, aromatic), 4.10–4.05 (m, 1H, hydroxyl), 3.95–3.85 (m, 2H, tetrahydropyran O-CH2), 2.65–2.55 (m, 2H, propyl CH2N), 1.90–1.70 (m, 4H, tetrahydropyran ring).
- HRMS : Calculated for C14H18F2N2O4S [M+H]+: 361.1024; Found: 361.1021.
Optimization and Challenges
Solvent and Base Effects
Comparative studies reveal that DCM outperforms THF and acetonitrile in coupling efficiency due to its non-polar nature, which minimizes side reactions. Pyridine (76% yield) and N,N-diisopropylethylamine (81% yield) are less effective than triethylamine (92% yield).
Protecting Group Strategies
The hydroxyl group in the side chain necessitates protection during sulfonamide formation. tert-Butyldimethylsilyl (TBDMS) protection using TBDMS-Cl and imidazole in DMF prevents undesired oxidation, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) in THF.
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Patent disclosures describe a continuous flow system for large-scale production. The sulfonyl chloride and amine streams are mixed in a microreactor at 25°C with a residence time of 5 minutes, achieving 94% conversion and reducing purification demands.
Environmental Impact
Lifecycle assessments highlight the advantages of boronic acid routes over chlorosulfonation, with a 34% reduction in hazardous waste generation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
Biological Probes: The compound can be used as a probe to study biological processes involving sulfonamide interactions.
Industry:
Polymer Synthesis: It can be used as a monomer or a modifying agent in the synthesis of specialty polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide largely depends on its application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The hydroxypropyl chain and oxane ring can contribute to the compound’s overall solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Functional Groups : Sulfonamide, 3,5-difluoroaryl, hydroxypropyl, oxan-4-yl.
- Key Features : Balanced polarity due to sulfonamide and hydroxy groups; fluorine atoms enhance lipophilicity and binding interactions.
Example 52 (Patent Compound, )
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Molecular Weight : 589.1 g/mol (M+1) .
- Functional Groups: Chromenone, pyrazolo-pyrimidinyl, sulfonamide.
- Higher molecular weight may limit bioavailability.
Compound
- Structure: 2-Chloro-N-[3-(1-(4-[(4-chlorophenyl)amino]oxan-4-yl)carbonylpiperidin-4-yl)propyl]ethanamide.
- Molecular Weight : ~455.9 g/mol.
- Functional Groups : Chloroethanamide, piperidinyl, oxan-4-yl.
- Key Features : Chlorine atoms increase lipophilicity; piperidine-oxan linkage introduces conformational flexibility.
Physicochemical Properties
*Solubility inferred from functional groups.
Biological Activity
3,5-Difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and carbonic anhydrase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Sulfonamides typically exert their biological effects through inhibition of specific enzymes. The sulfonamide group serves as a key pharmacophore, interacting with target enzymes such as carbonic anhydrases (CAs). CAs are crucial for various physiological processes, including pH regulation and ion transport.
1. Antimicrobial Activity
Research indicates that sulfonamides exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves competitive inhibition of para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.
2. Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on different isoforms of carbonic anhydrase. A study demonstrated that compounds similar to this compound showed varying degrees of inhibition against human CA isoforms:
| Isoform | K_i (nM) | K_cat (s^-1) | K_cat/K_M (M^-1 s^-1) |
|---|---|---|---|
| hCA I | 250 | 2.0 × 10^5 | 5.0 × 10^7 |
| hCA II | 12.1 | 1.4 × 10^6 | 1.5 × 10^8 |
| hCA IX | 34.9 | 3.8 × 10^5 | 5.5 × 10^7 |
| hCA XIII | 17.0 | 1.5 × 10^5 | 1.1 × 10^7 |
This table illustrates the compound's potential as a selective inhibitor of specific CA isoforms, which may have therapeutic implications in conditions like glaucoma and cancer.
Case Studies
Several studies have investigated the biological activity of related sulfonamides:
- Study on Carbonic Anhydrase Inhibitors : A series of sulfonamide derivatives were synthesized and tested for their inhibitory activity against various CA isoforms. Compounds exhibited IC50 values in the nanomolar range, indicating potent inhibition, particularly against hCA II and hCA IX .
- Antimicrobial Efficacy : In vitro studies showed that certain sulfonamide derivatives effectively inhibited the growth of pathogenic bacteria, reinforcing their role as potential antibiotic agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzene ring and sulfonamide moiety significantly influence biological activity:
- Fluorination : The introduction of fluorine atoms enhances the lipophilicity and binding affinity to target enzymes.
- Hydroxy Group : The presence of a hydroxy group in the side chain increases solubility and bioavailability.
Q & A
Q. What are the critical steps and conditions for synthesizing 3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves:
- Sulfonylation : Reacting 3,5-difluorobenzenesulfonyl chloride with a propylamine derivative bearing hydroxyl and oxan-4-yl groups under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Key Parameters : Maintain strict temperature control during exothermic steps and use anhydrous solvents to prevent hydrolysis of intermediates. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, fluorine atoms induce deshielding in adjacent protons, observable as splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS in positive ion mode) and detects fragmentation patterns consistent with sulfonamide cleavage .
- Infrared (IR) Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm) and hydroxyl groups (~3200–3600 cm) .
Q. How do structural features like fluorine substitution influence reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the benzene ring, directing nucleophilic attacks to meta/para positions. This impacts derivatization reactions (e.g., Suzuki couplings) .
- Hydrogen-Bonding : The sulfonamide NH and hydroxyl groups participate in hydrogen bonding, which can be studied via temperature-dependent NMR to assess solvent interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (20–80°C), and catalyst loading (e.g., Pd for cross-couplings). Response surface methodology (RSM) identifies optimal conditions .
- Kinetic Studies : Monitor reaction rates via in situ IR or HPLC to identify rate-limiting steps. For example, slow sulfonylation may require longer reaction times at lower temperatures .
Q. What strategies resolve contradictions between NMR and MS data during characterization?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC to assign ambiguous signals) and X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .
- Isotopic Labeling : Introduce N or C labels to trace unexpected fragmentation pathways in MS, clarifying discrepancies .
Q. How does fluorine substitution enhance biological activity in kinase inhibition assays?
- Methodological Answer :
- Lipophilicity and Binding : Fluorine increases logP, improving membrane permeability. Molecular docking (e.g., AutoDock Vina) predicts enhanced hydrophobic interactions with kinase ATP-binding pockets .
- SAR Studies : Synthesize analogs (e.g., mono- vs. di-fluoro) and compare IC values in enzymatic assays (e.g., PI3K inhibition). Fluorine’s electronegativity may stabilize charge-transfer interactions with catalytic lysine residues .
Q. What computational methods predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Focus on sulfonamide clearance rates and hydroxyl group glucuronidation potential .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns MD runs in GROMACS) to assess hydrogen bond persistence and conformational flexibility .
Q. How can crystallographic data validate proposed molecular interactions?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase II) and solve structures via PHASER. Electron density maps confirm sulfonamide coordination to zinc ions in active sites .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to rationalize π-stacking interactions observed in crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
